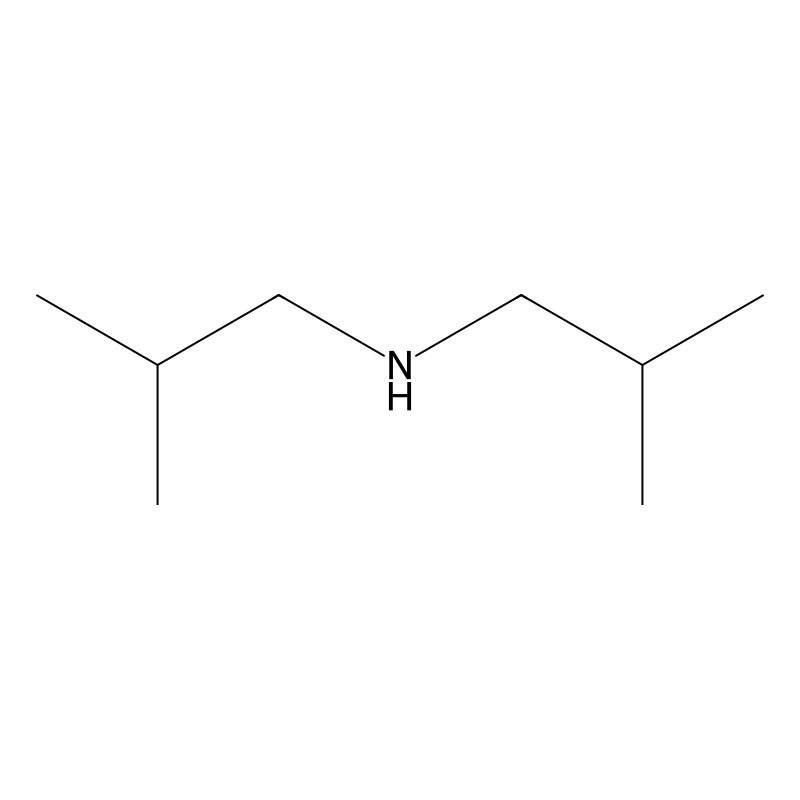

Diisobutylamine

CH3CH(CH3)CH2NHCH2CH(CH3)CH3

C8H19N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH(CH3)CH2NHCH2CH(CH3)CH3

C8H19N

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

Sol in ethanol, ether, acetone, benzene

In water, 2,200 mg/l @ 25 °C.

Solubility in water, g/100ml at 25 °C: 0.22 (slightly soluble)

Canonical SMILES

Organic Synthesis:

Diisobutylamine serves as a base and a nucleophile in various organic syntheses. Its bulky structure and basic nature make it particularly useful for deprotonation reactions, where it removes a proton (H+) from a molecule to initiate further chemical transformations. A study published in the Journal of Molecular Catalysis A: Chemical describes the use of diisobutylamine as a base in the synthesis of novel imidazolium ionic liquids [1].

[1] Song, Z., Han, B., & Li, H. (2005). Synthesis and characterization of novel imidazolium ionic liquids. Journal of Molecular Catalysis A: Chemical, 232(1-2), 183-188.

Catalysis Research:

Diisobutylamine acts as a ligand in coordination chemistry, binding to metal centers in catalysts to influence their activity and selectivity. Research published in the journal Applied Catalysis A: General investigated the effect of diisobutylamine as a ligand on the hydrogenation activity of a palladium catalyst [2].

[2] de Smit, J., de Boer, J., de Beer, A., & Bitter, J. (2004). Effect of N-heterocyclic carbenes on the hydrogenation of methyl levulinate over Pd/Al2O3. Applied Catalysis A: General, 268(1-2), 185-193.

Other Research Applications:

Diisobutylamine also finds use in various other scientific research areas, including:

- Ionic liquid research: As a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and solvent properties.

- Polymer chemistry: As a component in the synthesis of certain types of polymers.

- Material science research: As a solvent or processing aid for various materials.

Diisobutylamine is an organic compound with the chemical formula ((CH₃)₂CHCH₂)₂NH. It is classified as a secondary amine, characterized by the presence of two isobutyl groups attached to a nitrogen atom. This compound appears as a clear, colorless liquid with an ammonia-like odor and is known for being insoluble in water while being less dense than water, allowing it to float on the surface. Diisobutylamine is recognized for its weak basicity and is utilized in various industrial and environmental applications, including as a corrosion inhibitor and a precursor to certain fertilizers .

DIBA's corrosion inhibition mechanism might involve forming a protective film on the metal surface, hindering corrosive agents' access.

DIBA is a flammable liquid with a moderate flash point. It can irritate the skin, eyes, and respiratory system upon contact or inhalation [].

- Toxicity: Studies suggest DIBA exhibits moderate acute toxicity through inhalation and skin exposure.

- Flammability: DIBA has a flash point of 35 °C, making it readily flammable [].

- Reactivity: DIBA reacts violently with strong oxidizers, posing a fire and explosion hazard [].

Safety precautions when handling DIBA include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators

- Working in a well-ventilated area

- Storing DIBA in a cool, dry place away from heat and ignition sources

- Oxidation: It reacts with dimethyldioxirane to yield diisobutylhydroxylamine, illustrating the oxidation of secondary amines .

- Reactions with Acids: Diisobutylamine neutralizes acids in exothermic reactions, forming salts and water. This property makes it useful in various neutralization processes .

- Reactivity with Oxidizing Agents: It can react vigorously with oxidizing materials, producing toxic nitrogen oxides upon combustion .

Diisobutylamine exhibits notable biological activities:

- Bactericidal Properties: It has been shown to inhibit bacterial growth effectively, particularly in water flooding operations where it eliminates sulfate-reducing bacteria. This application has significant environmental implications, as it can remove even those microorganisms resistant to standard bactericides .

- Corrosion Inhibition: The compound serves as a corrosion inhibitor in hydrocarbon processing, where it preferentially reacts with mineral acids to form less corrosive salts .

Diisobutylamine can be synthesized through several methods:

- Alkylation of Ammonia: The most common method involves the alkylation of ammonia with isobutylene in the presence of a catalyst.

- Reduction of N,N-Diisobutylformamide: Another synthesis route includes the reduction of N,N-dibutylformamide using reducing agents such as lithium aluminum hydride.

- Decomposition of Butylate Fertilizers: Diisobutylamine is also produced naturally when certain butylate fertilizers break down in soil or through plant metabolism .

Studies on diisobutylamine interactions reveal its potential hazards and safety considerations:

- Toxicity: Inhalation can lead to respiratory irritation, while skin contact may cause severe burns. The compound is classified as harmful to aquatic life and can produce toxic fumes when burned .

- Reactivity with Other Chemicals: Diisobutylamine reacts violently with strong oxidizers and should be handled with caution to prevent hazardous situations .

Diisobutylamine shares similarities with several other amines, but its unique structure and properties set it apart. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Butylamine | C₄H₉N | Simple primary amine; more basic than diisobutylamine. |

| Isobutylamine | C₄H₉N | Similar structure but lacks additional isobutyl group. |

| Triisobutylamine | C₁₂H₁₉N | Contains three isobutyl groups; more sterically hindered. |

| N,N-Diisopropylamine | C₈H₁₈N | Similar secondary amine; different alkyl groups. |

Uniqueness of Diisobutylamine

Diisobutylamine's dual isobutyl groups confer unique properties that enhance its effectiveness as a corrosion inhibitor and bactericide compared to simpler amines. Its specific reactivity profile allows it to function effectively in both industrial applications and environmental management, distinguishing it from other similar compounds .

Diisobutylamine’s discovery dates to early 20th-century investigations into aliphatic amines, though systematic industrial production began in the 1970s. Key milestones include:

- Early Synthesis: Initial methods involved reacting ammonia with butanol under high-temperature dehydration catalysts, yielding diisobutylamine alongside primary and tertiary amines.

- Scale-Up: By 1976, annual production reached 18,000 tons, driven by demand in herbicide synthesis (e.g., butylate) and corrosion inhibition.

- Catalytic Innovations: Patents from the 2000s introduced cobalt-based catalysts for selective synthesis from isobutanol, achieving >98% yield in some cases.

| Historical Milestone | Year | Key Achievement |

|---|---|---|

| Initial industrial production | 1970s | Scale-up via butanol-ammonia reaction |

| Catalyst optimization | 2000s | Cobalt-nanomaterial catalysts for isobutanol conversion |

| Continuous hydrogenation | 2010s | Nickel-zeolite catalysts for nitrile reduction |

Current Research Landscape and Scientific Interest

Modern research focuses on enhancing efficiency and sustainability:

- Catalyst Development: Vanadium-modified Raney® nickel catalysts improve secondary amine selectivity in reductive amination, achieving 72% yield at 240°C.

- Hydrogenation: Nickel nanoparticles enable continuous reduction of nitriles to secondary amines under mild conditions (e.g., 120–260°C).

- Environmental Applications: Diisobutylamine’s role in controlling sulfate-reducing bacteria in oil fields remains critical for microbial corrosion management.

Theoretical Foundations of Secondary Amine Chemistry

The reactivity of diisobutylamine stems from its lone electron pair on nitrogen and steric effects from isobutyl groups:

- Nitrosation: Under acidic conditions, it forms $$ N $$-nitrosodiisobutylamine, a carcinogenic byproduct requiring careful handling.

- Acid-Base Behavior: As a weak base ($$ \text{pKa} \approx 11.07 $$), it reacts with mineral acids to form stable salts, critical in corrosion inhibition.

- Reaction Mechanisms:

- Alkylation: Reacts with alkyl halides to form tertiary amines.

- Hydrogenation: Catalytic hydrogenation of nitriles yields secondary amines.

Conventional Synthesis Routes

Ammonia-Butanol Reaction Mechanisms

The conventional production of diisobutylamine relies fundamentally on the reaction between ammonia and isobutanol over specialized catalysts under elevated temperature and pressure conditions [1] [4]. This established synthetic route operates through a dehydration mechanism where the alcohol functionality undergoes nucleophilic substitution by ammonia, subsequently forming the desired secondary amine product [1].

The reaction mechanism proceeds through multiple sequential steps beginning with the initial formation of monosubstituted isobutylamine as an intermediate product [19]. Under typical reaction conditions employing temperatures ranging from 200 to 250 degrees Celsius and pressures of approximately 19.3 bar, the primary alcohol readily converts to the corresponding amine through direct amination [1] [4]. The stoichiometric relationship between ammonia and isobutanol typically maintains a molar ratio of 2:1 to ensure complete conversion and minimize side product formation [19].

Experimental investigations have demonstrated that the ammonia-butanol reaction achieves alcohol conversions between 70 to 90 percent under optimized conditions [19]. The selectivity toward diisobutylamine formation ranges from 60 to 70 percent, with the remaining products consisting primarily of monosubstituted isobutylamine and trace amounts of tertiary amine species [19]. The overall yield of diisobutylamine through this conventional route typically reaches 50 to 65 percent based on the limiting alcohol reactant [19].

The reaction kinetics exhibit strong dependence on temperature, with higher operating temperatures favoring increased reaction rates but potentially compromising selectivity toward the desired secondary amine product [19]. Process optimization requires careful balance between conversion efficiency and product selectivity to maximize diisobutylamine yield while minimizing energy consumption and catalyst deactivation [38].

Dehydrogenation Catalyst Approaches

Dehydrogenation catalysts represent a critical component in conventional diisobutylamine synthesis, facilitating both alcohol activation and subsequent amine formation through hydrogen elimination pathways [1] [4]. The catalytic systems employed in industrial processes typically consist of supported metal catalysts containing nickel, cobalt, or combinations thereof as the active phase [19] [20].

Nickel-based catalysts supported on silica or alumina carriers demonstrate remarkable activity for diisobutylamine synthesis, achieving metal loadings of approximately 25 weight percent [19]. These catalytic systems operate effectively at temperatures around 200 degrees Celsius and exhibit medium to high activity levels measured in terms of turnover frequency and conversion rates [19]. The selectivity toward secondary amine products reaches 80 to 90 percent under optimized reaction conditions, with catalyst stability extending to 48 to 72 hours of continuous operation [19].

Cobalt-containing catalysts present an alternative approach for dehydrogenation-based synthesis, particularly when supported on silica carriers [19] [20]. Experimental studies indicate that cobalt catalysts with 25 weight percent metal loading achieve comparable performance to nickel systems, with selectivity values ranging from 80 to 90 percent toward diisobutylamine formation [19]. The operating temperature requirements remain consistent at approximately 200 degrees Celsius, while catalyst stability demonstrates similar longevity under continuous reaction conditions [19].

Zeolite-supported catalysts, particularly cobalt-exchanged Y-type zeolites, offer unique advantages through shape-selective catalysis mechanisms [19]. These systems contain lower metal loadings of approximately 5 weight percent cobalt but demonstrate enhanced selectivity control through molecular sieving effects [19]. The pore structure constraints imposed by the zeolite framework preferentially favor formation of monosubstituted amines over higher substituted products, though overall conversion levels remain moderate at approximately 70 percent [19].

Reductive Amination of Isobutanol

Reductive amination represents a sophisticated synthetic approach for diisobutylamine production, involving the condensation of isobutanol-derived carbonyl intermediates with ammonia followed by selective reduction to yield the target amine product [9] [12] [13]. This methodology offers advantages in terms of reaction selectivity and atom economy compared to direct amination approaches [12] [13].

The reductive amination process typically requires the initial oxidation or dehydrogenation of isobutanol to generate the corresponding aldehyde intermediate, isobutyraldehyde [12] [13]. This carbonyl compound subsequently undergoes condensation with ammonia under mildly acidic conditions to form the intermediate imine species [12] [13]. The pH optimization typically maintains values between 4 and 5 to promote efficient imine formation while preventing excessive protonation of the amine nucleophile [13].

Reduction of the imine intermediate employs specialized hydride reagents such as sodium cyanoborohydride or sodium borohydride to selectively convert the carbon-nitrogen double bond to the corresponding single bond [13]. Sodium cyanoborohydride demonstrates particular utility due to its ability to reduce iminium ions preferentially over unreacted aldehydes or ketones, thereby improving overall process selectivity [13]. The reducing agent selection critically influences both reaction efficiency and product purity in industrial applications [13].

Catalytic variants of reductive amination employ supported metal catalysts capable of performing both imine formation and reduction steps in a single reaction vessel [9]. Vanadium-modified Raney nickel catalysts have demonstrated exceptional performance for this transformation, achieving 92 percent conversion of isobutanol with 72 percent selectivity toward diisobutylamine [9]. The integrated approach eliminates intermediate isolation steps and reduces overall process complexity compared to sequential synthetic methods [9].

Novel Synthesis Strategies

Vanadium-Modified Raney Nickel Catalytic Systems

Vanadium-modified Raney nickel represents a significant advancement in catalytic systems for diisobutylamine synthesis, demonstrating superior performance characteristics compared to conventional nickel catalysts [9]. The incorporation of vanadium as a promoter enhances both catalytic activity and long-term stability under reaction conditions [9].

The optimal vanadium loading has been determined to be 0.5 weight percent based on the total catalyst mass, providing maximum enhancement without causing excessive cost or preparation complexity [9]. This modification strategy improves the yield of amine products while extending catalyst operational lifetime beyond 55 hours of continuous operation [9]. The enhanced stability represents a substantial improvement over unmodified Raney nickel systems, which typically exhibit deactivation after 24 to 48 hours [9].

Experimental optimization studies utilizing factorial experimental design have identified critical process parameters for vanadium-modified Raney nickel systems [9]. The optimal reaction conditions include a temperature of 240 degrees Celsius, pressure of 13 bar, and weight hourly space velocity of 1 gram per gram catalyst per hour [9]. The ammonia to isobutanol molar ratio of 1.7 and hydrogen to ammonia molar ratio of 1.9 provide the ideal stoichiometric balance for maximum diisobutylamine yield [9].

Under these optimized conditions, the vanadium-modified catalyst achieves 92 percent conversion of isobutanol with 72 percent selectivity toward diisobutylamine, resulting in an overall yield of 72 percent [9]. The product distribution includes approximately 18 percent monosubstituted isobutylamine and 3 percent tertiary amine, demonstrating excellent control over the degree of substitution [9]. The catalyst demonstrates remarkable tolerance to heating-cooling cycles and maintains consistent performance over extended operational periods [9].

The vanadium modification mechanism involves electronic and structural effects that enhance the catalyst's ability to activate both alcohol and ammonia reactants [9]. The vanadium species likely function as Lewis acid sites that facilitate alcohol dehydrogenation while the nickel sites primarily catalyze the subsequent amination reactions [9]. This bifunctional catalytic behavior contributes to the improved selectivity and stability observed with vanadium-modified systems compared to purely nickel-based catalysts [9].

Hydrogenation of Iso-butyronitrile Pathways

The hydrogenation of isobutyronitrile presents an alternative synthetic pathway for diisobutylamine production that offers exceptional selectivity and conversion efficiency [1]. This approach circumvents the direct alcohol amination route by utilizing the corresponding nitrile as the starting material, subsequently reducing the carbon-nitrogen triple bond to yield the desired amine product [1].

Experimental investigations have demonstrated that isobutyronitrile hydrogenation achieves complete conversion under optimized reaction conditions [1]. The process operates at 220 degrees Celsius under atmospheric pressure using supported metal catalysts specifically designed for nitrile reduction applications [1]. The hydrogen residence time optimization at 40 seconds per kilogram catalyst per mole provides sufficient contact time for complete substrate conversion [1].

The selectivity profile for isobutyronitrile hydrogenation strongly favors diisobutylamine formation, achieving 98 percent selectivity toward the desired secondary amine product [1]. The exceptional selectivity arises from the reaction mechanism, which involves initial reduction to the primary amine followed by condensation with unreacted isobutyronitrile to form the imine intermediate [1]. Subsequent reduction of this imine species yields the final diisobutylamine product with minimal side product formation [1].

The overall yield of diisobutylamine through isobutyronitrile hydrogenation reaches 98 percent, representing one of the most efficient synthetic routes available for this target compound [1]. The high yield combined with excellent selectivity makes this approach particularly attractive for large-scale industrial production where raw material costs and process efficiency are critical considerations [1].

Catalyst selection for isobutyronitrile hydrogenation typically employs supported metal systems containing platinum, palladium, or nickel as the active phase [23]. Platinum-based catalysts demonstrate superior performance with high activity and excellent selectivity toward the desired amine products [23]. The catalyst design considerations include metal particle size optimization, support selection, and promoter addition to enhance both activity and stability under reaction conditions [23].

Scale-up Considerations and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of diisobutylamine requires careful consideration of multiple engineering and process parameters that significantly influence both economic viability and operational safety [24] [25] [26]. Scale-up considerations encompass heat transfer limitations, mass transfer phenomena, mixing efficiency, catalyst performance, and process control complexity [24] [25].

Heat transfer represents one of the most critical challenges in scaling diisobutylamine production due to the exothermic nature of the amination reactions [25] [30]. Laboratory-scale reactors benefit from excellent heat removal capabilities due to high surface area to volume ratios, while industrial-scale vessels face significant thermal management challenges [25] [30]. The design of adequate cooling systems including jacket cooling, internal coils, and vapor-phase heat removal becomes essential for maintaining reaction temperature control and preventing thermal runaway conditions [25] [30].

Mass transfer limitations become increasingly significant as reactor dimensions increase, potentially leading to concentration gradients and reduced overall reaction efficiency [24] [25]. The surface area to volume ratio decreases substantially during scale-up, requiring optimization of mixing systems through proper impeller selection, baffle configuration, and agitation rates [24] [25]. Reynolds number calculations and computational fluid dynamics modeling assist in designing mixing systems that maintain uniform reaction conditions throughout the reactor volume [25].

| Scale-up Parameter | Laboratory Scale Impact | Pilot Scale Impact | Industrial Scale Impact | Critical Design Factors |

|---|---|---|---|---|

| Heat Transfer Coefficient | High (excellent heat removal) | Good (manageable heat removal) | Challenging (large heat loads) | Jacket design, internal coils |

| Mass Transfer Rate | Fast (high surface/volume ratio) | Moderate (reduced surface/volume) | Limited by reactor geometry | Impeller type, baffle configuration |

| Mixing Efficiency | Excellent (uniform conditions) | Good (adequate mixing) | Critical design consideration | Reynolds number optimization |

| Catalyst Loading | 1-10 g catalyst | 100-1000 g catalyst | 100-1000 kg catalyst | Catalyst bed design, pressure drop |

| Reaction Volume | 0.1-1 L | 10-100 L | 1000-10000 L | Aspect ratio, residence time |

| Safety Considerations | Minimal risk | Moderate risk | High risk (safety systems required) | Emergency shutdown systems |

| Process Control Complexity | Simple manual control | Semi-automated control | Fully automated control required | Advanced process control |

Catalyst performance scaling requires consideration of both physical and chemical factors that influence activity and selectivity during production scale increases [24] [25] [26]. Catalyst loading scales from grams in laboratory reactors to hundreds of kilograms in industrial vessels, necessitating careful attention to catalyst bed design, pressure drop considerations, and heat removal from the catalyst zone [24] [25]. The catalyst preparation and activation procedures must be adapted to handle larger quantities while maintaining consistent performance characteristics [25] [26].

Process control systems become increasingly sophisticated as production scale increases, requiring transition from manual laboratory control to fully automated industrial control systems [24] [25]. Advanced process control implementation includes real-time monitoring of temperature, pressure, flow rates, and composition parameters with automated feedback control to maintain optimal reaction conditions [25] [38]. Emergency shutdown systems and safety interlocks become mandatory components for industrial-scale operations to protect personnel and equipment from potential hazards [25] [30].

Economic considerations play a crucial role in determining the optimal scale-up strategy and production methodology selection [29]. Capital equipment costs, raw material expenses, catalyst costs, and operational energy requirements must be carefully evaluated to ensure commercial viability [29]. The economies of scale typically favor larger production units, but the increased complexity and safety requirements must be balanced against the potential cost savings [29].

Industrial production methodologies for diisobutylamine typically employ continuous flow reactors rather than batch processes to maximize throughput and process efficiency [25] [26]. Continuous operation provides better temperature control, more consistent product quality, and reduced labor requirements compared to batch processes [25]. The reactor design selection includes considerations of fixed-bed, fluidized-bed, or slurry reactor configurations depending on the specific catalyst system and reaction requirements [26] [28].

Diisobutylamine demonstrates significant antimicrobial properties, particularly against various pathogenic bacteria through multiple inhibition mechanisms. The compound exhibits broad-spectrum activity with notable efficacy against both Gram-positive and Gram-negative bacterial strains [1] . Research has established that diisobutylamine functions as a bacterial growth inhibitor with minimum inhibitory concentrations ranging from 30 to 50 µg/mL depending on the bacterial species .

The primary mechanism of bacterial inhibition involves cell membrane disruption, where diisobutylamine interferes with bacterial membrane integrity and permeability. This disruption leads to cellular dysfunction and eventual cell death [1]. For Gram-positive bacteria such as Staphylococcus aureus, the compound demonstrates particularly strong activity with a minimum inhibitory concentration of 30 µg/mL, primarily through interference with cell wall synthesis processes . Against Gram-negative bacteria like Escherichia coli, diisobutylamine requires slightly higher concentrations (50 µg/mL) but maintains effective bactericidal activity through membrane disruption mechanisms .

Sulfate-Reducing Bacteria Control Systems

Diisobutylamine has been extensively studied for its application in controlling sulfate-reducing bacteria populations in various environmental and industrial settings. The compound has proven particularly effective in water flooding operations where sulfate-reducing bacteria can cause significant operational issues [1] . These bacteria are responsible for hydrogen sulfide production, which leads to corrosion and other detrimental effects in hydrocarbon extraction processes [3].

The mechanism of action against sulfate-reducing bacteria involves inhibition of hydrogen sulfide production pathways. Field studies have demonstrated that low concentrations of diisobutylamine are sufficient to eliminate sulfate-reducing bacteria populations within 48 hours of application . The compound disrupts bacterial metabolic processes essential for sulfate reduction, effectively preventing the production of hydrogen sulfide gas that causes corrosion and environmental contamination [1] [3].

Research has shown that diisobutylamine at concentrations as low as 10 to 100 parts per million can achieve significant reduction in sulfate-reducing bacteria populations in oil field water systems . The compound's effectiveness is attributed to its ability to penetrate bacterial cell membranes and interfere with enzymatic processes involved in sulfate reduction [3]. The inhibition mechanism appears to be multifaceted, involving both membrane disruption and metabolic pathway interference [1] .

Comparative Efficacy Against Resistant Microorganisms

One of the most significant advantages of diisobutylamine in bacterial control applications is its ability to overcome resistance mechanisms that render conventional bactericides ineffective. Studies have demonstrated that even microorganisms resistant to normal bactericides can be effectively eliminated by diisobutylamine treatment [1]. This characteristic makes it particularly valuable for applications where bacterial resistance has become a limiting factor in control strategies.

The compound shows variable efficacy against different bacterial strains based on their resistance patterns. Pseudomonas aeruginosa, known for its high resistance to many antimicrobial agents, requires a minimum inhibitory concentration of 40 µg/mL with diisobutylamine . Despite this relatively higher concentration requirement, the compound remains effective against this challenging pathogen through biofilm formation prevention mechanisms .

Comparative studies have shown that diisobutylamine maintains consistent bactericidal activity across multiple bacterial species, including those that have developed resistance to conventional treatments. The compound's unique mechanism of action, involving membrane disruption and metabolic interference, appears to bypass many common resistance mechanisms [1] . This makes it particularly valuable for treating bacterial populations that have become resistant to standard antimicrobial agents.

CO2 Capture and Mineralization

Diisobutylamine has emerged as a highly effective agent for carbon dioxide capture and mineralization processes, particularly when combined with n-octanol as a solvent system. The compound functions as a secondary amine that can absorb carbon dioxide to form zwitterions and subsequently carbamates, making it an efficient extractant for carbon dioxide mineralization applications [4].

Enhancing Medium for Ca2+/Mg2+ Carbonation

The diisobutylamine plus n-octanol system has been extensively studied as a novel carbonation enhancement medium for calcium and magnesium-rich aqueous solutions. Research has demonstrated that this system significantly improves the precipitation efficiency of both calcium and magnesium ions through enhanced carbon dioxide absorption and subsequent carbonation reactions [5] [6].

The optimal operational parameters for the diisobutylamine plus n-octanol system include a volume ratio of organic phase to aqueous phase of 2:1 and a dilution ratio of diisobutylamine to n-octanol of 1:1 [5] [6]. Under these conditions, the system achieves remarkable precipitation efficiencies of 98% for calcium ions and 91% for magnesium ions within 5 minutes of carbon dioxide bubbling [5] [6]. The reaction temperature of 28°C has been identified as optimal, demonstrating the system's temperature-insensitive nature [5].

The mechanism of enhancement involves the extraction of hydrogen ions from the aqueous phase into the organic phase, thereby maintaining favorable pH conditions for carbonate precipitation. The diisobutylamine molecules act as proton acceptors, forming NH(C4H9)2·H+ complexes that help regulate the pH of the system throughout the carbonation process [7]. This pH regulation is crucial for maintaining optimal conditions for calcium and magnesium carbonate formation.

Optimization Parameters for Carbon Fixation

The optimization of carbon fixation using diisobutylamine systems involves careful control of multiple process parameters to achieve maximum efficiency. Temperature optimization studies have shown that the system maintains high efficiency across a range of temperatures, with 28°C being optimal for both calcium and magnesium precipitation [5] [6]. The system demonstrates remarkable temperature insensitivity, maintaining high precipitation efficiencies even at temperatures as low as 18°C [7].

The apparent basicity of the diisobutylamine plus n-octanol system has been verified as an effective indicator for system optimization. The apparent basicity measurement provides a reliable method for predicting and optimizing the enhancement abilities of different amine-solvent combinations [5] [7]. The diisobutylamine plus n-octanol system shows superior apparent basicity compared to other amine systems, contributing to its enhanced performance in carbon dioxide mineralization applications.

Stirring speed optimization has established that 500 rpm is sufficient to ensure adequate mixing of organic and aqueous phases without causing excessive energy consumption [5]. The pH evolution during the carbonation process follows a predictable pattern, declining from approximately 10.0 to 8.6 as carbon dioxide is absorbed and carbonate precipitation occurs [5] [7]. This pH decline serves as an indicator of reaction progress and completion.

Regeneration Cycles and Efficiency Metrics

The regeneration capability of the diisobutylamine system is crucial for its practical application in carbon dioxide capture and mineralization processes. Carbide slag has been identified as an effective regeneration agent, capable of converting the protonated diisobutylamine (NH(C4H9)2·H+) back to its active form [5] [7]. The regeneration process operates at a molar ratio of 1.5:1 for carbide slag versus acidified amine and requires approximately 15 minutes under stirring conditions [7].

The regeneration efficiency has been demonstrated through seven consecutive carbonation-regeneration cycles, with performance metrics showing gradual but acceptable decline over multiple cycles. For calcium precipitation, the efficiency decreases from 92% in the first cycle to 89% in the seventh cycle, representing a relatively modest decline of 3 percentage points [7]. Magnesium precipitation shows a more pronounced decline, from 82% in the first cycle to 69% in the seventh cycle, representing a 13 percentage point decrease [7].

The decline in regeneration efficiency is attributed to the gradual denaturation of diisobutylamine during the carbonation process, where some of the compound may be converted to carbamate forms that cannot be regenerated by basic treatment alone [7]. However, this issue can potentially be addressed through thermal regeneration at higher temperatures, which favors the decomposition of carbamate species [7].

The sustainability of the regeneration process is enhanced by the use of carbide slag, an industrial waste product, as the regeneration agent. This approach not only provides an effective means of amine regeneration but also contributes to waste utilization and circular economy principles [7]. The regeneration process operates at ambient temperature and pressure, minimizing energy requirements and operational costs.

Municipal Solid Waste Incineration Fly Ash Processing

Municipal solid waste incineration fly ash represents a significant waste stream that can be effectively processed using diisobutylamine-mediated systems for both waste management and carbon dioxide mineralization applications. The typical composition of municipal solid waste incineration fly ash shows high calcium content, making it an attractive feedstock for calcium carbonate production [4] [8].

CaCO3 Production Mechanisms

The production of calcium carbonate from municipal solid waste incineration fly ash using diisobutylamine involves a multi-step process that combines selective calcium extraction with subsequent mineralization. The fly ash typically contains 48.10% calcium oxide as the primary component, along with significant amounts of chlorides and other alkaline materials [8] [4]. This composition makes it particularly suitable for calcium carbonate production through diisobutylamine-mediated processes.

The process begins with acid-controlled washing of the fly ash to selectively extract calcium while inhibiting the extraction of heavy metals [4]. Diisobutylamine serves as both a pH regulator and a carbon dioxide absorption medium, facilitating the conversion of extracted calcium into calcium carbonate precipitates [4]. The mechanism involves the formation of calcium-amine complexes that enhance the solubility and availability of calcium for subsequent carbonation reactions.

The crystal form of the produced calcium carbonate can be controlled through process parameters, with the ability to produce various polymorphs including calcite, aragonite, and vaterite [4]. Under optimal conditions, the process can achieve calcium carbonate yields of 176 grams per kilogram of fly ash processed [9]. The produced calcium carbonate exhibits high purity and is suitable for various commercial applications including use as filler materials in paper, plastics, and other industrial products [7].

The carbon dioxide sequestration capacity of the process reaches 77.5 grams of carbon dioxide per kilogram of fly ash processed, contributing to both waste management and climate change mitigation objectives [9]. The process operates at ambient temperature and pressure, minimizing energy requirements and operational costs while maximizing the conversion efficiency of calcium extraction and carbonation.

Sustainability Metrics and Process Evaluation

The sustainability assessment of diisobutylamine-mediated processing of municipal solid waste incineration fly ash reveals multiple environmental and economic benefits. The process achieves complete utilization of the fly ash feedstock, diverting waste from landfills while producing valuable calcium carbonate products [4] [9]. The high atom economy of the process, with greater than 90% calcium conversion efficiency, minimizes waste generation and maximizes resource utilization.

Energy consumption analysis shows that the process operates at ambient temperature conditions, significantly reducing energy requirements compared to conventional thermal processing methods [9]. The regeneration capability of the diisobutylamine system, demonstrated through seven consecutive cycles, contributes to the circular economy aspects of the process by minimizing chemical consumption and waste generation [7].

The environmental benefits extend beyond waste management to include permanent carbon dioxide sequestration through the formation of stable calcium carbonate products. The process provides a dual environmental benefit by reducing landfill requirements for fly ash disposal while simultaneously capturing and storing atmospheric carbon dioxide [4] [9]. The use of industrial waste as both raw material and regeneration agent (carbide slag) further enhances the sustainability profile of the process.

Economic evaluation indicates that the process generates valuable calcium carbonate products that can offset operational costs and potentially generate revenue streams. The high purity and controlled crystal structure of the produced calcium carbonate make it suitable for premium applications in various industries [7] [9]. The low chemical consumption due to regeneration capabilities and the use of waste materials as feedstock contribute to favorable economic metrics for the process.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

139.6 °C

139 °C

Flash Point

29 °C (85 °F) (CLOSED CUP)

29 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.5

Density

0.745 @ 20 °C

Relative density (water = 1): 0.75 (20 °C)

LogP

Odor

Melting Point

-73.5 °C

-74 °C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (40.56%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (59.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (61.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (68.53%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H412 (86.01%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.27 mmHg

7.27 mm Hg @ 25 °C

Vapor pressure, kPa at 25 °C: 0.97

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Analytic Laboratory Methods

DETERMINATION OF TRACE ALIPHATIC AMINES IN WATER WITH 2,4-DINITROPHENYLAMINE DERIVATIVES BY GAS CHROMATOGRAPHY MASS SPECTROMETRY.